Cas no 1564-49-4 (Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate)
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
- ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE
- 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid ethyl ester
- 1-Methyl-5-nitroimidazol-2-carbonsaeure-ethylester
- AC1MBZ4S
- ANW-69751
- CTK8C3158
- Ethyl1-methyl-5-nitro-1H-imidazole-2-carboxylate
- 1-METHYL-5-NITRO-1H-IMIDAZOL-2-CARBONICACID ETHYL ESTER
- ethyl 1-methyl-5-nitro-imidazole-2-carboxylate
- SCHEMBL11695421
- DA-34650
- DTXSID20374538
- 1564-49-4
- 1H-Imidazole-2-carboxylic acid, 1-methyl-5-nitro-, ethyl ester
- AM10428
- W11229
- BAA56449
- CS-0036350
- AKOS000281684
- SY063415
- AS-54934
- SB73810
- MFCD03789116
-
- MDL: MFCD03789116
- Inchi: 1S/C7H9N3O4/c1-3-14-7(11)6-8-4-5(9(6)2)10(12)13/h4H,3H2,1-2H3
- InChI Key: IFMBEWCVGFBHPO-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=NC=C([N+](=O)[O-])N1C)=O
Computed Properties
- Exact Mass: 199.05930578g/mol
- Monoisotopic Mass: 199.05930578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 89.9Ų
Experimental Properties
- Melting Point: 81-83°C
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD241883)
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019193-5g |
Ethyl 1-methyl-5-nitroimidazole-2-carboxylate |
1564-49-4 | 98% | 5g |
£650.00 | 2022-03-01 | |
| Fluorochem | 019193-25g |
Ethyl 1-methyl-5-nitroimidazole-2-carboxylate |
1564-49-4 | 98% | 25g |
£1949.00 | 2022-03-01 | |
| Alichem | A069003134-1g |
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
1564-49-4 | 95% | 1g |
$394.32 | 2022-04-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E902155-1g |
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
1564-49-4 | 97% | 1g |
1,184.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BW494-5g |
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
1564-49-4 | 97% | 5g |
8884CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BW494-1g |
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
1564-49-4 | 97% | 1g |
2898CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BW494-250mg |
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
1564-49-4 | 97% | 250mg |
1159CNY | 2021-05-08 | |
| Fluorochem | 019193-1g |
Ethyl 1-methyl-5-nitroimidazole-2-carboxylate |
1564-49-4 | 98% | 1g |
£139.00 | 2022-03-01 | |
| Chemenu | CM122459-100mg |
ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
1564-49-4 | 95+% | 100mg |
$131 | 2021-08-05 | |
| Chemenu | CM122459-250mg |
ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
1564-49-4 | 95+% | 250mg |
$235 | 2021-08-05 |
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate Suppliers
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate: A Comprehensive Overview
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, with CAS No. 1564-49-4, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of imidazole derivatives, which are widely recognized for their unique chemical properties and biological activities. The structure of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate features a substituted imidazole ring with a nitro group at position 5 and an ethoxycarbonyl group at position 2, along with a methyl substituent at position 1. These functional groups contribute to its reactivity and make it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase enzymes, which are key targets in cancer therapy. This finding underscores the importance of imidazole derivatives in drug discovery and development.
In addition to its medicinal applications, Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate has also found utility in materials science. Its ability to form coordination complexes with transition metals has been leveraged in the development of novel catalysts for organic transformations. A notable example is its use as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental in synthesizing complex organic molecules. This application not only highlights the compound's versatility but also its significance in advancing sustainable chemical processes.
The synthesis of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate typically involves multi-step reactions, often starting from simpler imidazole precursors. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, a 2023 report in Green Chemistry described a microwave-assisted synthesis that significantly reduces reaction time and energy consumption compared to traditional methods. Such innovations are critical for scaling up production while maintaining high yields and purity.
Another area where Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate has shown promise is in agrochemicals. Its ability to act as a plant growth regulator has been explored in recent agricultural studies. A study published in Pest Management Science in 2023 revealed that this compound can enhance crop resistance to certain fungal pathogens without adverse effects on plant growth. This application aligns with the growing demand for sustainable agricultural practices and eco-friendly chemical solutions.
Furthermore, the nitro group present in Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate imparts unique electronic properties that make it an attractive candidate for use in electrochemical applications. Researchers have investigated its potential as an electrode material in supercapacitors and lithium-ion batteries. Preliminary results indicate that derivatives of this compound can exhibit high capacitance and excellent cycling stability, making them promising candidates for next-generation energy storage devices.
Despite its wide-ranging applications, the handling and storage of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate require careful consideration due to its sensitivity to moisture and light. Proper storage conditions are essential to maintain its stability and ensure optimal performance in various applications. Additionally, ongoing research is focused on optimizing its bioavailability for therapeutic uses, particularly through targeted drug delivery systems.
In conclusion, Ethyl 1-methyl-5-nitro-H-imidazole--carboxy-late (CAS No: 1564--49--4) is a multifaceted compound with significant potential across diverse fields. Its role as an intermediate in organic synthesis, coupled with its unique chemical properties, positions it as a key player in advancing scientific research and industrial innovation. As new applications continue to emerge, this compound will undoubtedly remain at the forefront of chemical research and development.
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